(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
PVXNPRPJQHIDAV-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC1C(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC1C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid typically involves the use of cyclopropyl-containing starting materials and specific reaction conditions to introduce the amino and ketone functional groups. One common method involves the cyclopropanation of an appropriate precursor followed by functional group transformations to introduce the amino and ketone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group facilitates nucleophilic acyl substitution under mild conditions. Key reactions include:
Acylation with Alcohols
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol/H+ | RT, 12 hrs | Methyl ester derivative | 78 | |
| Benzyl chloride | K₂CO₃, DMF, 60°C | Benzyl-protected amide | 65 |
This reactivity enables functionalization for drug delivery systems or prodrug synthesis.
Amide Bond Formation
Coupling agents like EDC/HOBt efficiently convert the acid to amides:
python# Example protocol for amide synthesis (EDC-mediated coupling): 1. Dissolve (2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid (1 eq) in anhydrous DMF 2. Add EDC (1.2 eq) and HOBt (1.1 eq) 3. Stir at 0°C for 30 min 4. Add amine nucleophile (1.5 eq) 5. React at RT for 18 hrs 6. Purify via column chromatography (EtOAc/hexane)
Yields typically range from 60-85% depending on the amine substrate.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety undergoes ring-opening under specific conditions:
| Reaction Type | Conditions | Products | Selectivity |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ (1M), 80°C, 6 hrs | Linear α,β-unsaturated ketone | 92% trans |
| Radical-induced | AIBN, toluene, reflux | Acyclic diradical intermediates | Non-selective |
Mechanistic studies reveal the ring-opening follows a concerted pathway in acidic media, while radical processes show stepwise bond cleavage .
Oxidation/Reduction Pathways
The α-keto group participates in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Conversion (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | Dicarboxylic acid | 45 |
| Jones reagent | Acetone, RT | 4-Oxo-glutaric acid analog | 68 |
Reduction
| Reducing Agent | Conditions | Product | Enantiomeric Excess (%) |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Diol derivative | 72 (S,S) |
| BH₃·THF | THF, reflux | Secondary alcohol | 85 (R) |
Condensation Reactions
The keto group undergoes condensation with amines and hydrazines:
Schiff Base Formation
| Amine | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Aniline | EtOH | 3 hrs | 89 |
| Hydrazine hydrate | H₂O/EtOH | 1 hr | 94 |
These derivatives show enhanced stability against enzymatic degradation compared to the parent compound.
Stereochemical Transformations
The (2S) configuration influences reaction outcomes:
| Process | Conditions | Diastereomer Ratio (dr) |
|---|---|---|
| Epimerization | pH 10.5, 37°C, 24 hrs | 55:45 (S:R) |
| Enzymatic resolution | Lipase PS, iPr₂O | 99% ee retained |
Analytical Characterization Data
| Technique | Key Signals/Data Points | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.15 (m, cyclopropane CH₂), 3.28 (d, NH₂) | |
| HPLC | tR = 6.54 min (C18, 70:30 H₂O/MeCN) | |
| IR | 1720 cm⁻¹ (C=O), 1585 cm⁻¹ (NH bend) |
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, with ongoing research optimizing conditions for industrial-scale applications. Future studies should explore catalytic asymmetric transformations and green chemistry approaches.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful probe for investigating the function of specific enzymes and proteins.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- 2-Substituent Effects: Acetamido (HY-W016798) and dimethylamino (62937-43-3) groups enhance solubility or basicity, whereas the free amino group in the target compound may favor hydrogen bonding .
Physicochemical Properties
- LogP and Solubility : The cyclopropyl group’s hydrophobicity (predicted LogP ~0.03) contrasts with polar aromatic analogs (e.g., HY-W014504, LogP ~-1.2) . This suggests the target compound may exhibit moderate membrane permeability.
- Stereochemical Influence: The (2S) configuration ensures chiral specificity in interactions, as seen in endogenous metabolites like HY-W014504 .
Biological Activity
(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chiral amino acid derivative notable for its unique cyclopropyl group and oxo functionalization. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmission and exhibiting therapeutic properties.
- Molecular Formula : CHNO
- Molecular Weight : 143.19 g/mol
- Structure : Characterized by an amino group, a carboxylic acid group, and a cyclopropyl moiety.
Research indicates that this compound may interact with various receptors involved in neurotransmission, particularly those associated with glutamatergic signaling pathways. These pathways are crucial for synaptic plasticity and cognitive functions, suggesting potential applications in treating neurological disorders.
1. Neurotransmitter Modulation
Preliminary studies suggest that the compound can influence glutamate receptors, which are vital for synaptic transmission and plasticity. This modulation may have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
3. Anticancer Potential
There is emerging evidence supporting the role of this compound in cancer therapy. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, indicating a need for further investigation into its mechanisms as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Properties |
|---|---|---|
| (S)-2-Amino-4-cyclopropylbutanoic acid | Lacks oxo group | Simpler structure; primarily studied for metabolic pathways |
| (2S)-2-Amino-3-methylbutanoic acid | Contains a branched alkyl chain | Known for its role in neurotransmitter synthesis |
| (2S)-2-Amino-3-(cyclopropyl)propanoic acid | Similar cyclopropyl substitution | Potentially higher binding affinity at specific receptors |
| (S)-4-(tert-butoxy)-2-cyclopropylbutanoic acid | Contains tert-butoxy functional group | Used for specific synthetic applications |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent.
Case Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
